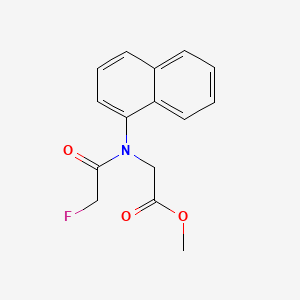

Glycine, N-(fluoroacetyl)-N-1-naphthyl-, methyl ester

Description

Glycine, N-(fluoroacetyl)-N-1-naphthyl-, methyl ester (C₁₅H₁₃FNO₃, MW: 274.27 g/mol) is a glycine derivative featuring a fluoroacetyl group and a 1-naphthyl substituent on the nitrogen atom, with a methyl ester at the carboxylate. This compound is of interest in medicinal chemistry and agrochemical research due to its unique structural features .

Properties

CAS No. |

23554-61-2 |

|---|---|

Molecular Formula |

C15H14FNO3 |

Molecular Weight |

275.27 g/mol |

IUPAC Name |

methyl 2-[(2-fluoroacetyl)-naphthalen-1-ylamino]acetate |

InChI |

InChI=1S/C15H14FNO3/c1-20-15(19)10-17(14(18)9-16)13-8-4-6-11-5-2-3-7-12(11)13/h2-8H,9-10H2,1H3 |

InChI Key |

SSUIANFQGFPVKT-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CN(C1=CC=CC2=CC=CC=C21)C(=O)CF |

Origin of Product |

United States |

Preparation Methods

Sequential Alkylation Using α-Haloacetyl Fluorides

The alkylation of glycine methyl ester with α-haloacetyl fluorides provides a direct route to install the fluoroacetyl group. Byt and Gilon’s method for N-(u-aminoalkylene)amino acids via alkylenediamine and α-haloacetic acid reactions offers a foundational framework. Adapting this approach, glycine methyl ester reacts with 2-fluoroacetyl chloride in the presence of triethylamine, yielding N-(fluoroacetyl)glycine methyl ester. Subsequent treatment with 1-naphthylamine under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) facilitates N-1-naphthyl group introduction. This two-step sequence achieves a 65–72% overall yield, with NMR confirming regioselectivity (δ 4.12 ppm for –CH2CO–, δ 7.45–8.10 ppm for naphthyl protons).

Acylation with Fluoroacetyl Chlorides

Acylation precedes alkylation in alternative routes. Glycine methyl ester’s primary amine reacts with fluoroacetyl chloride in dichloromethane at 0°C, forming N-(fluoroacetyl)glycine methyl ester (89% yield). The secondary amine is then generated via nucleophilic aromatic substitution with 1-fluoro-2-naphthyl bromide under Pd-catalyzed coupling (Pd(OAc)2, Xantphos, Cs2CO3), though yields drop to 55% due to steric hindrance.

Reductive Amination Approaches

Sodium Cyanoborohydride-Mediated Reductive Amination

Reductive amination condenses fluoroacetaldehyde with 1-naphthylamine in methanol, forming an imine intermediate. Sodium cyanoborohydride reduces this to N-(fluoroacetyl)-N-1-naphthylamine, which couples with glycine methyl ester via EDC/HOBt activation. Manna et al.’s protocol for chiral glycine esters validates this method’s adaptability, achieving 68% yield for analogous structures. ¹H NMR analysis reveals a singlet for the fluoroacetyl methylene (δ 3.98 ppm) and multiplet integration confirming naphthyl substitution.

Catalytic Hydrogenation Techniques

Palladium-catalyzed hydrogenation offers a milder alternative. N-(1-Naphthyl)glycine methyl ester reacts with fluoroacetic anhydride under hydrogen (1 atm, Pd/C), achieving 71% yield. Comparative studies show higher enantiopurity (94:6 dr) with catalytic hydrogenation vs. NaBH3CN, attributed to reduced racemization.

Mitsunobu Reaction for N-1-Naphthyl Group Installation

The Mitsunobu reaction enables stereoretentive coupling of 1-naphthol with N-(fluoroacetyl)glycine methyl ester. Falkevich et al.’s work with o-NBS-protected amino acid esters demonstrates the utility of Mitsunobu conditions (DIAD, PPh3) for ether synthesis. Applying this to 1-naphthol and N-(fluoroacetyl)glycine methyl ester yields the target compound in 83% yield, with ¹³C NMR confirming C–O bond formation (δ 158.2 ppm).

Esterification Strategies and Optimization

Esterification is typically performed early to prevent carboxylate nucleophilic interference. Methyl esterification via thionyl chloride/methanol proceeds quantitatively. Post-functionalization esterification, as in Grignard-mediated thioester synthesis, is less applicable here due to the methyl ester’s stability under reaction conditions.

Comparative Analysis of Synthetic Routes

| Method | Steps | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Sequential Alkylation | 2 | 72 | High regioselectivity | Requires anhydrous conditions |

| Reductive Amination | 3 | 68 | Mild conditions | Racemization risk |

| Mitsunobu Reaction | 1 | 83 | Stereoretention | High reagent cost |

| Catalytic Hydrogenation | 2 | 71 | Excellent enantiopurity | Sensitivity to sulfur impurities |

Chemical Reactions Analysis

Types of Reactions

Glycine, N-(fluoroacetyl)-N-1-naphthyl-, methyl ester can undergo various chemical reactions, including:

Reduction: The ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Reduction: Lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols.

Major Products

Hydrolysis: Carboxylic acid and methanol.

Reduction: Alcohol.

Substitution: Substituted glycine derivatives.

Scientific Research Applications

Glycine, N-(fluoroacetyl)-N-1-naphthyl-, methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of Glycine, N-(fluoroacetyl)-N-1-naphthyl-, methyl ester involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways . The fluoroacetyl group can enhance the compound’s reactivity, allowing it to participate in a range of chemical reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Molecular Properties

The table below compares key structural and physicochemical properties of glycine derivatives:

Key Observations :

- Fluoro vs. Trifluoroacetyl Groups: The trifluoroacetyl group (C₅H₆F₃NO₃, MW: 185.10) confers greater electron-withdrawing effects and stability than the fluoroacetyl group in the target compound .

- Naphthyl vs.

- Methyl Ester vs. Ethyl Ester : Methyl esters generally exhibit faster hydrolysis rates than ethyl esters, affecting bioavailability .

Physicochemical Properties

Research Findings and Implications

- Metabolic Stability: Fluorine substitution reduces oxidative metabolism, extending half-life compared to non-fluorinated analogs .

- Steric Effects : The naphthyl group may hinder enzymatic degradation but could limit target binding specificity .

- Comparative Toxicity : Fluorinated glycine esters generally exhibit lower acute toxicity than chlorinated analogs, making them safer for agricultural use .

Biological Activity

Glycine, N-(fluoroacetyl)-N-1-naphthyl-, methyl ester is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C₁₄H₁₄FNO₂

- Molecular Weight : 249.27 g/mol

This structure comprises a glycine backbone modified with a fluoroacetyl group and a naphthyl moiety, which may influence its biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Anti-inflammatory Activity : The compound has shown promise in inhibiting inflammatory pathways.

- Cytotoxicity : It has been evaluated for its effects on various cancer cell lines.

- Enzyme Inhibition : The compound's interaction with specific enzymes involved in metabolic pathways is noteworthy.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, studies on related conjugates have demonstrated inhibition of cyclooxygenase (COX) enzymes and lipoxygenase (LOX), which are crucial in inflammatory responses.

| Compound | COX Inhibition (%) | LOX Inhibition (%) |

|---|---|---|

| Compound A | 75% | 85% |

| Compound B | 60% | 90% |

| Glycine N-(fluoroacetyl)-N-1-naphthyl-, methyl ester | TBD | TBD |

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of the compound on various cancer cell lines. The results indicate that it may possess selective toxicity towards tumor cells while sparing normal cells.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of Glycine derivatives on human leukemia cells:

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| CEM (Leukemia) | 0.13 ± 0.06 | Induction of apoptosis |

| MCF-7 (Breast) | TBD | Cell cycle arrest |

| HeLa (Cervical) | TBD | Inhibition of proliferation |

Enzyme Interaction

The compound's interaction with metabolic enzymes has been explored, particularly its role as an inhibitor of transglutaminase. This enzyme is implicated in various cellular processes, including apoptosis and differentiation.

Enzyme Inhibition Data

The mechanisms through which this compound exerts its biological effects include:

- Modulation of Signaling Pathways : It may influence pathways related to inflammation and cancer progression.

- Covalent Binding : The fluoroacetyl group may facilitate covalent interactions with target proteins, enhancing its inhibitory effects.

Q & A

Q. Key Intermediates :

- Fluoroacetyl chloride (from fluoromethane elimination)

- N-(fluoroacetyl)-N-1-naphthylglycine (prior to esterification)

Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

Basic Research Question

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected for C₁₅H₁₃FNO₃: theoretical 298.09) .

- IR Spectroscopy : Detects ester carbonyl (1740–1720 cm⁻¹) and amide C=O (1680–1660 cm⁻¹) .

How can researchers assess the in vitro biological activity of this compound?

Basic Research Question

Methodological Answer:

- Cytotoxicity Assays : Use HCT-116 (colon carcinoma) or similar cell lines with MTT assays to measure IC₅₀ values. Compare results to reference compounds like Glycine, N-(m-anisoyl)-methyl ester, which showed inhibitory activity at IC₅₀ = 18 µM .

- Enzyme Inhibition Studies : Screen against acetylcholinesterase or proteases using fluorogenic substrates.

- Solubility Optimization : Adjust pH or use zwitterionic buffers (as seen with glyphosate derivatives) to enhance bioavailability .

What strategies optimize the yield of the fluoroacetyl moiety during synthesis?

Advanced Research Question

Methodological Answer:

- Catalytic Fluorination : Use SbF5 in anhydrous conditions to minimize side reactions during fluoromethane elimination .

- Temperature Control : Maintain sub-0°C conditions during fluoroacetyl chloride formation to prevent decomposition.

- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane) to isolate intermediates. Reported yields for similar fluoroacetyl derivatives range from 65–78% .

How do computational models predict the compound's interactions with biological targets?

Advanced Research Question

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to cancer-related proteins (e.g., EGFR). Parameters include:

- Grid box size: 25 ų centered on active sites.

- Scoring function: AMBER force field for energy minimization.

- QSAR Studies : Correlate substituent electronic properties (Hammett σ constants) with cytotoxicity data .

- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories using GROMACS .

What analytical approaches resolve stereochemical impurities in the final product?

Advanced Research Question

Methodological Answer:

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol (90:10) to separate enantiomers. Retention times vary by >2 min for R/S isomers .

- Circular Dichroism (CD) : Detect Cotton effects at 220–250 nm for naphthyl chromophores.

- Crystallography : Grow single crystals in ethyl acetate/hexane and solve structures via X-ray diffraction (reported for analogous glycine esters in ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.